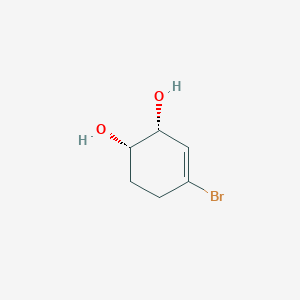
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a cyclohexene ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol can be achieved through various methods. One common approach involves the bromination of cyclohexene followed by dihydroxylation. The reaction typically employs bromine (Br2) as the brominating agent and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation step. The reaction conditions often include an inert solvent such as dichloromethane (CH2Cl2) and controlled temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and dihydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, enantioselective catalysts and chiral auxiliaries may be employed to achieve the desired stereochemistry on an industrial scale .
化学反応の分析
Types of Reactions
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).
Major Products Formed
Oxidation: Formation of 4-bromocyclohex-3-ene-1,2-dione or 4-bromocyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Formation of 4-bromocyclohexane-1,2-diol.
Substitution: Formation of 4-azidocyclohex-3-ene-1,2-diol or 4-alkoxycyclohex-3-ene-1,2-diol.
科学的研究の応用
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biotransformation studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (1S,2S)-4-bromocyclohex-3-ene-1,2-diol
- (1R,2R)-4-bromocyclohex-3-ene-1,2-diol
- (1R,2S)-4-bromocyclohex-3-ene-1,2-diol .
Uniqueness
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (1S,2R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Its unique reactivity and selectivity make it a versatile compound in various scientific and industrial applications .
特性
CAS番号 |
828295-32-5 |
|---|---|
分子式 |
C6H9BrO2 |
分子量 |
193.04 g/mol |
IUPAC名 |
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6+/m0/s1 |
InChIキー |
LHODWCNVZJCSBX-NTSWFWBYSA-N |
異性体SMILES |
C1CC(=C[C@H]([C@H]1O)O)Br |
正規SMILES |
C1CC(=CC(C1O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


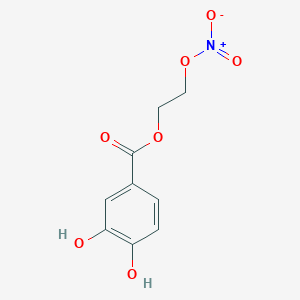
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
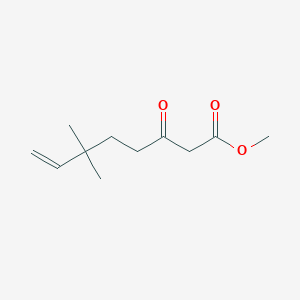
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
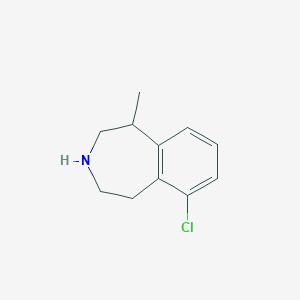
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
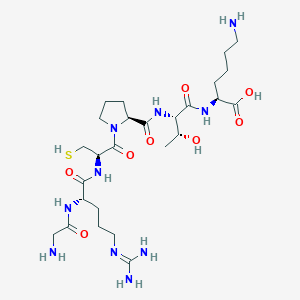
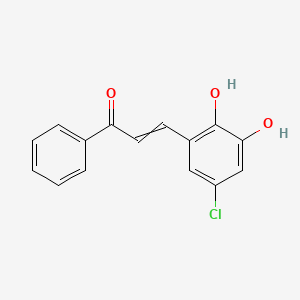
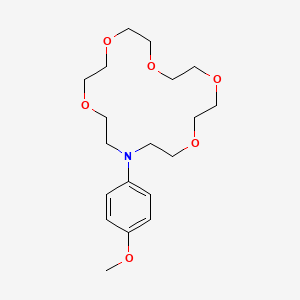
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
